2-Methylene-4-aminobutan-1-ol synonyms and IUPAC name
2-Methylene-4-aminobutan-1-ol synonyms and IUPAC name
The following is an in-depth technical guide on 2-Methylene-4-aminobutan-1-ol , structured for researchers and drug development professionals.
Structural Characterization, Synthesis Pathways, and Pharmaceutical Applications[1]
Executive Summary & Compound Identity
2-Methylene-4-aminobutan-1-ol (CAS: 925915-06-6) is a functionalized amino-alcohol characterized by an exocyclic double bond (methylene group) at the C2 position. This structural feature distinguishes it from its saturated analog (2-methyl-4-aminobutan-1-ol) and imparts unique reactivity, particularly as a Michael acceptor precursor or a rigid linker in bioconjugation chemistry.
It serves as a critical intermediate in the synthesis of polyamine analogues (e.g., spermidine derivatives) and is monitored as a process-related impurity in the manufacturing of specific active pharmaceutical ingredients (APIs).
Nomenclature & Identifiers
| Identifier Type | Value/Name |
| IUPAC Name | 4-amino-2-methylidenebutan-1-ol |
| Preferred Synonym | 2-Methylene-4-aminobutanol |
| CAS Registry Number | 925915-06-6 (Free Base)2408958-50-7 (Hydrochloride Salt) |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| SMILES | C=C(CCN)CO |
| InChI Key | RTCQIVBCNHJCJL-UHFFFAOYSA-N |
Physical & Chemical Properties
Understanding the physicochemical profile is essential for handling and formulation. The presence of both a primary amine and a primary alcohol, separated by a methylene-substituted carbon skeleton, creates a bifunctional handle for orthogonal derivatization.
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Appearance | Colorless to pale yellow oil | Hygroscopic; store under inert gas (Ar/N₂). |
| Boiling Point | ~210 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.98 g/cm³ | Denser than typical organic solvents; phase separation in extraction. |
| pKa (Amine) | ~9.5 (Predicted) | Exists as a cation at physiological pH; soluble in aqueous acid. |
| Solubility | DMSO, Methanol, Water | Highly polar; difficult to extract from water into non-polar solvents. |
| Reactivity | Michael Acceptor Precursor | The allylic alcohol/amine motif is stable, but the double bond is susceptible to oxidation or polymerization. |
Retrosynthetic Analysis & Synthesis Strategies
Expert Insight: While 2-methylene-4-aminobutan-1-ol is commercially available, its synthesis is non-trivial due to the need to preserve the exocyclic double bond during the reduction of carbonyl precursors. The most logical and atom-economical route stems from Itaconic Acid (2-methylenesuccinic acid), a renewable feedstock.
3.1. Proposed Synthetic Pathway
The synthesis typically involves the desymmetrization of itaconic anhydride followed by selective reduction.
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Ring Opening: Itaconic anhydride reacts with ammonia to form Itaconamic acid (mixture of isomers, favoring the less sterically hindered amide).
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Selective Reduction: The carboxylic acid and amide functions are reduced to the alcohol and amine, respectively. Critical Note: Standard catalytic hydrogenation would reduce the alkene. Therefore, hydride donors like Lithium Aluminum Hydride (LiAlH4) are used under controlled conditions, as they are less prone to reducing isolated alkenes compared to conjugated systems, although the conjugation in the precursor requires careful temperature control.
3.2. Synthesis Logic Diagram (Graphviz)
Caption: Retrosynthetic pathway from Itaconic Acid. The reduction step (Red Arrow) requires chemoselectivity to preserve the exocyclic methylene group.
Experimental Protocol: Analytical Characterization
As this compound is often used as a linker or intermediate, verifying its purity—specifically the integrity of the double bond—is paramount.
4.1. 1H-NMR Analysis Protocol
Objective: Confirm structure and ensure no reduction of the double bond (which would yield the methyl analog).
Sample Preparation:
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Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d6 or D₂O .
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Note: CDCl₃ may cause peak broadening due to amine proton exchange; DMSO is preferred for sharp signals.
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Add 1 drop of TFA-d if the amine protons need to be decoupled or shifted away from the alkyl region.
Key Diagnostic Signals:
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Exocyclic Methylene (=CH₂): Look for two singlets (or narrow doublets) in the olefinic region, typically around δ 4.8 – 5.2 ppm .
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Validation: If these signals are missing and a doublet methyl group appears at ~1.0 ppm, the double bond has been reduced (impurity).
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Methylene (-CH₂-O): Singlet or doublet at δ 3.9 – 4.1 ppm .
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Ethylene Bridge (-CH₂-CH₂-N): Two triplets at δ 2.0 – 2.8 ppm .
4.2. HPLC Method for Purity Assessment
System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in Water.
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B: 0.1% TFA in Acetonitrile. Gradient: 0% B for 2 min, ramp to 30% B over 10 min. (Highly polar compound elutes early). Detection: UV at 210 nm (weak absorption) or CAD (Charged Aerosol Detector) for higher sensitivity.
Applications in Drug Development
The "2-methylene-4-aminobutan-1-ol" scaffold is a versatile synthon in medicinal chemistry.
5.1. Linker Technology for ADCs and PROTACs
The exocyclic double bond provides a rigid "kink" in the linker chain, affecting the hydrodynamic radius and solubility of the conjugate.
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Mechanism: The primary amine reacts with activated esters (NHS-esters) on the payload, while the alcohol can be converted to a leaving group (mesylate/tosylate) for attachment to the antibody or ligand.
5.2. Polyamine Analogues
Research indicates its use in synthesizing conformationally restricted analogues of Spermidine .
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Context: Natural polyamines are flexible. Introducing the methylene group at the C2 position restricts the conformational freedom, potentially increasing binding affinity to polyamine transporters or DNA.
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Reaction: The amine is protected (e.g., Boc), the alcohol is activated, and then coupled with putrescine derivatives.
5.3. Workflow: Synthesis of Diacetylspermidine Analogues
The following diagram illustrates the application of the target molecule in synthesizing a functionalized spermidine analogue, as cited in biomolecular research.
Caption: Synthetic workflow utilizing 2-methylene-4-aminobutan-1-ol to generate restricted polyamine analogues.
References
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PubChem. 4-amino-2-methylidenebutan-1-ol (Compound Summary). National Library of Medicine. [Link]
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Organic & Biomolecular Chemistry. Design and Synthesis of N1,N8-Diacetylspermidine Analogues. Royal Society of Chemistry, 2018. (Describes usage as a starting material). [Link]
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EPA CompTox Dashboard. 1-Butanol, 2-amino- (Related Isomer Data & Regulatory Info). US Environmental Protection Agency. [Link]
